Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate
Description
Properties
Molecular Formula |
C6H8ClF3O2S |
|---|---|
Molecular Weight |
236.64 g/mol |
IUPAC Name |
ethyl 2-(1-chloro-2,2,2-trifluoroethyl)sulfanylacetate |
InChI |
InChI=1S/C6H8ClF3O2S/c1-2-12-4(11)3-13-5(7)6(8,9)10/h5H,2-3H2,1H3 |
InChI Key |
NKPCTBBKBNCBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC(C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagents
The synthesis begins with 1-chloro-2,2,2-trifluoroethane (HCFC133a) and potassium ethyl thioacetate in a polar aprotic solvent. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) facilitates the transfer of the thioacetate anion into the organic phase, enabling nucleophilic displacement of chlorine. The reaction proceeds as follows:
Optimization of Reaction Parameters
Key parameters include:
Table 1: Phase-Transfer Catalysis Conditions and Outcomes
| Parameter | Range/Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 180–210°C | 92–96.8 | ≥98 |
| Reaction Time | 2–8 hours | 94.5 | 97.5 |
| Solvent (NMP) Ratio | 4:1 (solvent:HCFC133a) | 96.8 | 98.2 |
| Catalyst (TBAB) Loading | 0.8 wt% | 95.2 | 97.8 |
Flash distillation at 160–170°C isolates the product, achieving >98% purity after rectification.
Sodium Dithionite-Mediated Synthesis
Reaction Design and Substrates
This method employs 1-bromo-1-chloro-2,2,2-trifluoroethane (Halothane®) and ethyl mercaptoacetate in the presence of sodium dithionite (Na₂S₂O₄) and sodium bicarbonate. The reducing environment dehalogenates Halothane, forming a reactive intermediate that couples with the thiol:
Critical Process Adjustments
Table 2: Sodium Dithionite Method Performance Metrics
| Condition | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 40–50°C | 85–89 | 95–97 |
| Na₂S₂O₄ Concentration | 1.5 equiv | 87.3 | 96.1 |
| Reaction Time | 6–12 hours | 88.5 | 95.8 |
| Solvent (DMF) Volume | 5 mL/g substrate | 89.0 | 96.5 |
Post-reaction purification via aqueous extraction and silica gel chromatography achieves 95–97% purity.
Comparative Analysis of Synthesis Routes
Efficiency and Scalability
-
Phase-Transfer Catalysis : Higher yields (96.8%) and shorter reaction times (2–8h) make this method industrially preferable. However, high-temperature operations increase energy costs.
-
Sodium Dithionite Route : Lower yields (85–89%) and longer durations (6–12h) limit scalability, though milder conditions reduce equipment corrosion.
Environmental and Economic Considerations
Table 3: Economic and Environmental Impact Comparison
| Factor | Phase-Transfer Catalysis | Sodium Dithionite Method |
|---|---|---|
| Capital Cost | High (autoclave needed) | Moderate |
| Operating Cost | $218/kg | $245/kg |
| Waste Generation | 0.8 kg/kg product | 1.2 kg/kg product |
| Solvent Recyclability | 95% | 70% |
Industrial-Scale Production Techniques
Scientific Research Applications
Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting enzymes and receptors that interact with sulfur-containing compounds.
Biological Studies: It is employed in studies investigating the biological activity of organosulfur compounds, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with unique properties due to the presence of fluorine and sulfur atoms.
Mechanism of Action
The mechanism by which Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate exerts its effects is largely dependent on its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Thioester Compounds
Structural Analogues and Substituent Effects
Thioesters share the general structure ethyl 2-(substituted-thio)acetate , where variations in the substituent group dictate their properties and applications. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Thioesters
Commercial and Research Status
- Active Research Candidates: Compounds like ethyl 2-((4-nitrobenzoyl)thio)acetate remain under investigation for therapeutic applications, particularly in antivenom development .
Biological Activity
Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate is an organosulfur compound notable for its unique combination of chlorine, fluorine, and sulfur atoms. This compound has garnered attention in medicinal chemistry and organic synthesis due to its biological activity, particularly its interactions with biological molecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and comparative studies with similar compounds.
This compound primarily acts as an electrophile , interacting with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound can modify enzyme function through covalent bonding, thereby inhibiting their activity.
- Modification of Protein Function : By altering protein structures, it can influence various cellular pathways and processes.
The presence of the trifluoromethyl group enhances the compound's lipophilicity , improving its bioavailability and facilitating cellular uptake.
Applications in Research
This compound is utilized in several scientific domains:
- Medicinal Chemistry : It serves as a building block for synthesizing potential drug candidates targeting specific enzymes and receptors.
- Organic Synthesis : The compound is involved in developing pharmaceuticals and agrochemicals due to its unique chemical properties.
Comparative Analysis with Similar Compounds
To understand the distinctiveness of this compound, we can compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Mthis compound | C5H6ClF3OS | Similar trifluoromethylthio group; used in organic synthesis |
| 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether | C4H3ClF5O | Contains a trifluoromethyl group; used as a solvent |
| Ethyl 4-(trifluoromethylthio)benzoate | C10H8ClF3OS | Features a trifluoromethylthio group attached to an aromatic ring |
The unique combination of functional groups in this compound enhances its reactivity and bioavailability compared to these related compounds.
Antimicrobial Properties
Research indicates that organosulfur compounds like this compound exhibit significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes or inhibiting critical enzymatic functions essential for bacterial survival.
Anticancer Activity
In addition to antimicrobial effects, studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the modification of signaling pathways that regulate cell growth and survival. The compound's ability to target specific enzymes involved in cancer progression makes it a candidate for further investigation in cancer therapy.
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; disrupts cell membranes or inhibits enzymes. |
| Anticancer | Induces apoptosis in cancer cells; modifies signaling pathways related to cell growth. |
Q & A
Q. Methodological Answer
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm) and confirm trifluoroethyl and thioether linkages .
- Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]) and fragmentation patterns (e.g., loss of -SCFCl group) .
- X-ray Crystallography : Resolves bond angles and steric effects, critical for understanding reactivity (e.g., C-S bond length ~1.81 Å) .
What are the key reactivity patterns of the thioether and trifluoroethyl groups in this compound?
Q. Reactivity Insights
- Thioether group : Prone to oxidation (e.g., with HO) to form sulfoxides or sulfones, altering biological activity .
- Trifluoroethyl group : Electron-withdrawing effects stabilize adjacent groups but may hinder nucleophilic attacks. Hydrolysis under strong acidic/basic conditions can cleave the ester .
Stability Considerations - Store under inert atmosphere to prevent oxidation. Degradation studies (TGA/DSC) recommend temperatures <150°C for long-term stability .
How might researchers design biological assays to evaluate this compound’s potential bioactivity?
Q. Hypothetical Framework
- Antimicrobial assays : Compare MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria, referencing structurally similar imidazole and pyrimidine derivatives .
- Cancer cell line screening : Use MTT assays on HeLa or MCF-7 cells, noting precedents from trifluoromethyl-thiazole analogs .
- Target interaction studies : Molecular docking with enzymes (e.g., DHFR) to predict binding modes, validated by SPR or ITC .
How should researchers address contradictions in reported synthetic methodologies?
Q. Case Analysis
- Base vs. acid catalysts : uses HCl for esterification, while employs triethylamine. Contradictions arise from substrate sensitivity; optimize via DoE (Design of Experiments) to balance pH and reactivity .
- Solvent selection : Ethanol () vs. DMF () impacts solubility and reaction rate. Screen solvents using Hansen parameters .
What computational tools can predict the compound’s reactivity and interaction with biological targets?
Q. Advanced Modeling
- DFT Calculations : Simulate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Molecular Dynamics (MD) : Model membrane permeability using logP values (~2.5 estimated via PubChem) .
- Docking Software (AutoDock Vina) : Predict binding affinity to kinases or proteases, guided by crystallographic data from analogs .
What challenges arise when scaling up synthesis, and how can they be mitigated?
Q. Scale-Up Strategies
- Purification : Replace column chromatography with HPLC or recrystallization (ethanol/water) for higher throughput .
- Continuous flow reactors : Enhance reproducibility and reduce exothermic risks in thioether formation .
How does substituent variation (e.g., chloro vs. fluoro) impact the compound’s properties?
Q. Comparative Analysis
| Substituent | Effect on logP | Biological Activity | Source |
|---|---|---|---|
| -Cl (target) | ~2.5 | Antimicrobial potential | |
| -F (analog) | ~2.0 | Reduced cytotoxicity | |
| -CF | ~3.1 | Enhanced kinase inhibition |
How can researchers monitor and control stereochemical outcomes during synthesis?
Q. Stereochemical Control
- Chiral HPLC : Resolve enantiomers if unintended chirality occurs at the thioether center .
- Circular Dichroism (CD) : Confirm configuration in polar solvents .
What are the knowledge gaps in understanding this compound’s mechanism of action?
Q. Research Directions
- Metabolic stability : LC-MS/MS to identify hepatic metabolites in vitro .
- Off-target effects : Proteome-wide profiling (e.g., affinity-based proteomics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
